Cyclohexyldiphenylphosphine (CyPPh2) is a monodentate tertiary mixed alkyl/aryl phosphine ligand widely utilized in transition metal catalysis, including palladium-catalyzed cross-couplings and rhodium-catalyzed hydroformylation . Structurally featuring one cyclohexyl and two phenyl groups, it acts as a critical bridge between purely aryl and purely alkyl phosphines . For procurement and process chemistry, CyPPh2 is valued for its specific balance of σ-donating ability and steric bulk. It offers enhanced catalytic stabilization and electron density compared to standard triphenylphosphine, without introducing the extreme air-sensitivity and handling complexities associated with fully alkylated analogs like tricyclohexylphosphine .
Substituting Cyclohexyldiphenylphosphine with its closest commercial analogs, Triphenylphosphine (PPh3) or Tricyclohexylphosphine (PCy3), fundamentally alters the catalytic cycle and process economics . Replacing CyPPh2 with the cheaper PPh3 often results in premature catalyst decomposition and incomplete conversion due to insufficient electron donation and lower steric bulk. Conversely, substituting with PCy3 introduces severe steric hindrance that can inhibit oxidative addition in sterically demanding substrates [1]. Furthermore, PCy3 substitution escalates manufacturing costs due to its extreme air-sensitivity, which necessitates strict glovebox handling or the procurement of expensive, pre-formulated tetrafluoroborate salts to maintain stability on the bench .
Crystallographic and computational models establish the Tolman cone angle of Cyclohexyldiphenylphosphine at 151°–153° [1]. This provides a critical intermediate steric environment compared to the smaller Triphenylphosphine (145°) and the highly bulky Tricyclohexylphosphine (170°) [1]. This specific steric profile is essential for balancing the rates of oxidative addition and reductive elimination in cross-coupling cycles.
| Evidence Dimension | Tolman Cone Angle (θ) |
| Target Compound Data | 151° - 153° |
| Comparator Or Baseline | PPh3 (145°) and PCy3 (170°) |
| Quantified Difference | 6-8° larger than PPh3; 17-19° smaller than PCy3 |
| Conditions | Crystallographic determination / Corey-Pauling-Koltun (CPK) models |
Allows process chemists to fine-tune steric crowding around the metal center, preventing the catalytic stalling often seen with the overly bulky PCy3.
The substitution of one phenyl ring in PPh3 with a cyclohexyl group significantly increases the electron density at the phosphorus center. Experimental binding energy studies on ligated clusters demonstrate a strict affinity order: PPh3 < CyPPh2 < PCy2Ph < PCy3 [1]. This intermediate basicity ensures that CyPPh2 coordinates more strongly than PPh3, reducing catalyst leaching and degradation, while remaining labile enough to allow substrate coordination, unlike the rigidly bound PCy3 [1].
| Evidence Dimension | Relative Ligand Binding Energy / Basicity |
| Target Compound Data | Intermediate binding affinity |
| Comparator Or Baseline | PPh3 (Weaker binding) / PCy3 (Stronger/rigid binding) |
| Quantified Difference | Binding strength strictly follows PPh3 < CyPPh2 < PCy3 |
| Conditions | ESI-MS and collision-induced dissociation (CID) on ligated clusters |
Ensures prolonged catalyst lifetime in continuous or high-temperature processes without permanently poisoning the active metal sites.
From a manufacturing and handling perspective, Cyclohexyldiphenylphosphine offers a distinct advantage over fully alkylated phosphines. While Tricyclohexylphosphine (PCy3) is highly air-sensitive and often pyrophoric—requiring glovebox handling or conversion to a phosphonium borate/tetrafluoroborate salt for bench stability—CyPPh2 is a stable solid (melting point 58–62 °C) that can be routinely handled using standard Schlenk line techniques [1].
| Evidence Dimension | Operational Handling Requirements |
| Target Compound Data | Standard Schlenk line compatibility (Solid, mp 58–62 °C) |
| Comparator Or Baseline | PCy3 (Glovebox required or specialized salt formulation) |
| Quantified Difference | Elimination of glovebox dependency for routine catalyst preparation |
| Conditions | Bulk material handling and storage |
Significantly reduces procurement complexity and overhead costs associated with specialized inert-atmosphere manufacturing environments.
In the rhodium-catalyzed hydroformylation of propene, the choice of phosphine ligand directly dictates the normal-to-iso (n/i) aldehyde ratio. Kinetic modeling demonstrates that substituting the standard Triphenylphosphine (TPP) with Cyclohexyldiphenylphosphine (CHDPP) alters the conversion rates and the n/i product distribution [1]. The hydroformylation rate and selectivity are highly sensitive to the CHDPP concentration, allowing precise tuning of the n/i ratio that is unachievable with TPP alone [1].
| Evidence Dimension | Normal/iso (n/i) ratio tunability |
| Target Compound Data | Highly tunable n/i ratio based on ligand concentration |
| Comparator Or Baseline | Rh/TPP (Standard baseline selectivity) |
| Quantified Difference | Distinct kinetic profile and variable n/i ratio response to ligand loading |
| Conditions | Propene hydroformylation, 100 °C, 10 bar syngas |
Enables industrial buyers to procure a ligand that specifically shifts the isomer distribution of aldehyde products to meet market demands.
Where PPh3 yields incomplete conversion and PCy3 causes over-reduction or steric stalling, CyPPh2 provides the ideal balance of electron donation and steric bulk for coupling sterically hindered or electronically deactivated aryl halides.
Ideal for industrial processes requiring specific normal-to-iso (n/i) aldehyde ratios, where CyPPh2 allows kinetic tuning of the product distribution beyond the capabilities of standard triphenylphosphine [1].
For manufacturers producing pre-formed Pd(0)L2 complexes to avoid in situ generation, CyPPh2 serves as a stable, process-friendly ligand that avoids the handling hazards of pyrophoric trialkylphosphines while maintaining high catalytic activity [2].
Used in conjunction with nickel catalysts for the highly stereoselective 1,4-silaboration of cyclic dienes, where specific steric constraints (cone angle ~152°) are required to control the regiochemistry of the addition[1].
Irritant;Health Hazard